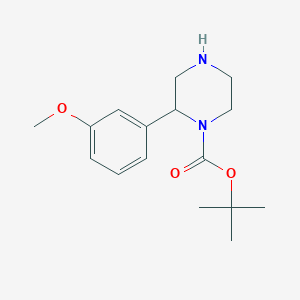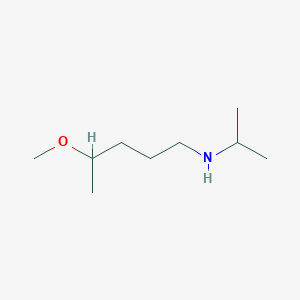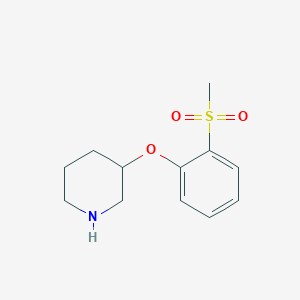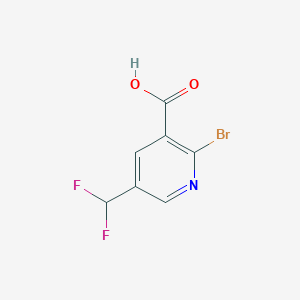![molecular formula C12H14ClF3N2O2 B13533535 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)
4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride is a chemical compound that features a piperidine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring
Méthodes De Préparation
The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride typically involves the nitration of 4-(trifluoromethyl)phenylpiperidine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of strong acids like nitric acid and sulfuric acid for the nitration step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving the interaction of nitro and trifluoromethyl groups with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These interactions can affect various biochemical pathways, depending on the specific application. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride include:
These compounds share the nitro and trifluoromethyl groups but differ in their core structures. The uniqueness of this compound lies in its piperidine ring, which can impart different chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H14ClF3N2O2 |
|---|---|
Poids moléculaire |
310.70 g/mol |
Nom IUPAC |
4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C12H13F3N2O2.ClH/c13-12(14,15)9-1-2-10(11(7-9)17(18)19)8-3-5-16-6-4-8;/h1-2,7-8,16H,3-6H2;1H |
Clé InChI |
BNNLCXUWDXOHGU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)


![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)
![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)





![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)

![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)

